2-Cyclopropylthiophene
Overview
Description
2-Cyclopropylthiophene is a compound that can be derived from reactions involving cyclopropane derivatives and thiophene or its analogs. The papers provided discuss various synthetic methods and chemical reactions that can lead to the formation of thiophene derivatives, which are structurally related to 2-cyclopropylthiophene. These methods involve the use of cyclopropanes and different sulfur transfer reagents or annulation reactions to synthesize densely substituted thiophenes and dihydrothiophenes .
Synthesis Analysis
The synthesis of functionalized dihydrothiophenes from doubly activated cyclopropanes using tetrathiomolybdate as the sulfur transfer reagent has been reported to yield dihydrothiophenes in excellent yield . Similarly, AlCl3-promoted [3 + 2] annulation of cis-2,3-disubstituted cyclopropane 1,1-diesters with isothiocyanates leads to the formation of densely substituted 2-iminodihydrothiophenes . Another method involves the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, resulting in diverse 2-amino-4,5-dihydrothiophenes . These synthetic approaches highlight the reactivity of cyclopropane derivatives in forming thiophene structures under various catalytic and reagent conditions.
Molecular Structure Analysis
The molecular structures of thiophene derivatives are influenced by the substituents and the synthetic pathways used. For instance, the planarity and electronic properties of cyclic tetrathiophenes can be adjusted by using different bridging units, which affect the HOMO-LUMO gap and paratropicity . The X-ray characterization of S-(2-aminophenyl) cyclohexylcarbamothioate provides insights into the crystalline structure of a related thiophene derivative, showing disorder over the phenyl ring and stabilization by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is diverse, as demonstrated by various reactions. For example, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea form 2-aminothiophene-3-carboxylate derivatives . Additionally, the reaction of cyclopropenone derivatives with a cyclopentadienylcobalt(I) chelate leads to the formation of a cobaltacyclobutenone and a transformation to methyl acrylate at cobalt . These reactions showcase the potential of thiophene derivatives to undergo further chemical transformations, leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structures. For instance, the polymorphism and melting point behavior of multifunctional π-expanded macrocyclic oligothiophene 6-mers indicate the influence of stable conformations in the solid state . The chemoselective synthesis and characterization of new organic single crystals, such as S-(2-aminophenyl) cyclohexylcarbamothioate, provide valuable information on the molecular electrostatic potential and frontier orbital analysis, which are important for understanding the reactivity and interactions of these compounds .
Scientific Research Applications
Heterocyclic Chemistry and Biological Activity
2-Aminothiophenes, closely related to 2-Cyclopropylthiophene, are significant in organic synthesis and medicinal chemistry. These compounds, part of the five-membered heterocyclic building blocks, are known for their roles in synthesizing biologically active thiophene-containing heterocycles, conjugates, and hybrids. Their diverse biological actions and pharmacological properties make them potential candidates in drug development (Bozorov et al., 2017).
Synthesis and Reactivity in Organic Chemistry
The reactivity of donor-acceptor cyclopropanes with thioketenes has been studied, showcasing the potential of 2-Cyclopropylthiophene derivatives in organic synthesis. The research indicates that these compounds can undergo Lewis acid-catalyzed reactions to form a range of substituted tetrahydrothiophenes, highlighting their versatility and functional group tolerance in organic chemistry (Augustin et al., 2018).
Photophysical Properties in Materials Science
Investigations into the photophysical properties of cationic Ir(III) bis-cyclometalates have revealed the significant impact of substituents like 2-Cyclopropylthiophene on the excited states of these compounds. Such studies are crucial for understanding the applications of these materials in fields like luminescence and electronic devices (Schwartz et al., 2012).
Electrochemical Applications
The electroconducting properties of polythiophenes, including those derived from 2-Cyclopropylthiophene, have been explored. Notably, Poly(3-cyclopropylthiophene) is recognized for its good electroconducting properties, making it a valuable material for developing electrochemical devices and polymers (Benincori et al., 1996).
Supercapacitor Development
The use of polythiophene and its derivatives in supercapacitors has been studied, with specific capacity values being obtained for various types of polythiophene, including those related to 2-Cyclopropylthiophene. These findings are integral to the advancement of energy storage technologies (Laforgue et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropylthiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWWPRNUHKMQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342251 | |
Record name | 2-Cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylthiophene | |
CAS RN |
29481-22-9 | |
Record name | 2-Cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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